molecular formula C12H8Cl3NO2 B1300199 Ethyl 4,6,8-trichloroquinoline-3-carboxylate CAS No. 31602-08-1

Ethyl 4,6,8-trichloroquinoline-3-carboxylate

Cat. No.: B1300199
CAS No.: 31602-08-1
M. Wt: 304.6 g/mol
InChI Key: HAPRHXIRCWGCIG-UHFFFAOYSA-N
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Description

Ethyl 4,6,8-trichloroquinoline-3-carboxylate (CAS: 31602-08-1) is a halogenated quinoline derivative with significant applications in medicinal chemistry and industrial research. Its molecular formula is $ \text{C}{12}\text{H}9\text{Cl}3\text{NO}2 $, and it features three chlorine atoms at positions 4, 6, and 8 of the quinoline core, along with an ethyl ester group at position 3 .

Properties

IUPAC Name

ethyl 4,6,8-trichloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPRHXIRCWGCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351794
Record name ethyl 4,6,8-trichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31602-08-1
Record name ethyl 4,6,8-trichloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination

  • Starting Material: Quinoline or quinoline-3-carboxylic acid derivatives.
  • Chlorinating Agents: Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or other chlorinating agents capable of electrophilic aromatic substitution.
  • Reaction Conditions:
    • Temperature control is critical, typically maintained between 70°C and 90°C to favor selective chlorination at the 4, 6, and 8 positions on the quinoline ring.
    • The reaction is often conducted under reflux to ensure complete chlorination.
  • Mechanism: Electrophilic aromatic substitution facilitated by the electron-withdrawing nature of the quinoline nitrogen and existing substituents, directing chlorination to the desired positions.

Esterification

  • Reagents: Ethyl chloroformate or ethanol in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid.
  • Conditions:
    • Reflux conditions at 80–120°C.
    • Use of bases like pyridine to neutralize generated HCl and drive the reaction forward.
  • Outcome: Conversion of quinoline-3-carboxylic acid to ethyl 4,6,8-trichloroquinoline-3-carboxylate with high selectivity.

Industrial Production Methods

  • Scale-Up: Industrial synthesis employs continuous flow reactors to maintain consistent temperature and reagent mixing, enhancing yield and reproducibility.
  • Optimization: Parameters such as reaction time, temperature, and reagent molar ratios are optimized to maximize yield (typically >90%) and purity (>95%).
  • Purification:
    • Column chromatography using silica gel with hexane/ethyl acetate mixtures.
    • Recrystallization from suitable solvents.
  • Quality Control: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to confirm purity and identify impurities.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Purity (%) Notes
Chlorination POCl₃ or SOCl₂, quinoline derivative 70–90 4–8 85–92 90–95 Reflux, selective chlorination at 4,6,8
Esterification Ethyl chloroformate, pyridine, acid catalyst 80–120 6–12 88–95 >95 Reflux, neutralization of HCl
Purification Silica gel chromatography, recrystallization Ambient Variable - >98 Ensures removal of byproducts

Research Findings and Analysis

  • Reaction Optimization: Studies indicate that controlling the molar ratio of chlorinating agent to quinoline derivative is crucial to avoid over-chlorination or side reactions.
  • Solvent Effects: Polar aprotic solvents such as dichloromethane or diethylene glycol dimethyl ether improve chlorination efficiency.
  • Temperature Influence: Lower temperatures favor selective chlorination but may require longer reaction times; higher temperatures increase reaction rate but risk side reactions.
  • Purification Techniques: Use of anhydrous sodium sulfate drying and washing with sodium sulfite and sodium carbonate solutions effectively removes residual chlorinating agents and acidic impurities.
  • Yield and Purity: Optimized methods achieve yields up to 95% with purity exceeding 96%, suitable for further chemical transformations or biological testing.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, analogous compounds such as Ethyl 4,5,7-trichloroquinoline-3-carboxylate share similar synthetic routes involving chlorination and esterification, confirming the general applicability of these methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,8-trichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 4,6,8-trichloroquinoline-3-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,6,8-trichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Properties:

  • Physical Properties : Boiling point: 380.7°C; Density: 1.471 g/cm³ .
  • Synthesis: Synthesized via chlorination of ethyl 6,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, yielding 32% under optimized conditions .
  • Structural Confirmation : $ ^1\text{H} $ NMR (400 MHz, CDCl$3$) shows characteristic signals at δ 1.46 (CH$3$), 4.51 (CH$_2$), and aromatic protons at δ 7.94, 8.33, and 9.27 .
  • Applications : Used as an intermediate in GABA$_A$ receptor ligand synthesis and other bioactive molecules .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

The substitution pattern on the quinoline ring significantly impacts reactivity, stability, and biological activity. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4,6,8-trichloroquinoline-3-carboxylate Cl at 4,6,8; COOEt at 3 316.57 High thermal stability (380.7°C); used in receptor ligand synthesis
Ethyl 8-bromo-4,6-dichloroquinoline-3-carboxylate Br at 8; Cl at 4,6 361.45 Bromine enhances electrophilicity; potential in cross-coupling reactions
Ethyl 4,6-dichloro-8-(trifluoromethyl)quinoline-3-carboxylate CF$_3$ at 8; Cl at 4,6 354.68 Trifluoromethyl group improves lipophilicity; explored in antimicrobial agents
Ethyl 6-chloroquinoline-3-carboxylate Cl at 6 235.67 Simpler structure; lower molecular weight; used in fluorescence-based assays
Ethyl 4-chloroquinoline-3-carboxylate Cl at 4 235.67 Reduced halogenation decreases steric hindrance; intermediate in antimalarial drug design

Functional Group Variations

  • Nitro vs. Chloro Substituents: Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS: 131548-98-6) contains a nitro group at position 6.
  • Fluorinated Analogues: Ethyl 6,7,8-trifluoro-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits altered electronic properties due to fluorine’s electronegativity, enhancing binding affinity in kinase inhibitors .

Biological Activity

Ethyl 4,6,8-trichloroquinoline-3-carboxylate (ETCQ) is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by three chlorine atoms on the quinoline ring, contributes to its potential as an enzyme inhibitor and therapeutic agent. This article delves into the biological activity of ETCQ, supported by data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₈Cl₃NO₂
  • Molecular Weight : 304.55 g/mol
  • CAS Number : 31602-08-1

ETCQ's mechanism of action primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor by binding to active sites on enzymes, thereby blocking their activity. This inhibition can affect various metabolic pathways, making it a candidate for therapeutic applications in diseases where these pathways are dysregulated.

Biological Activities

  • Enzyme Inhibition :
    • ETCQ has been investigated for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of cholesterol and bile acids. This inhibition is particularly relevant in the context of metabolic diseases such as diabetes and hyperlipidemia .
  • Antimicrobial Properties :
    • Preliminary studies suggest that ETCQ exhibits antimicrobial activity against certain bacterial strains. Its efficacy as an antibacterial agent is attributed to its ability to disrupt bacterial cell functions.
  • Anticancer Potential :
    • Research indicates that ETCQ may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. This effect is being explored in various cancer types, with promising results in vitro.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits cytochrome P450 enzymes involved in metabolism
Antimicrobial EffectsDemonstrates activity against specific bacterial strains
Anticancer ActivityInduces apoptosis in various cancer cell lines
Interaction with ReceptorsBinds to specific receptors affecting signal transduction pathways

Case Study 1: Enzyme Inhibition in Diabetes Models

A study conducted on diabetic mouse models demonstrated that ETCQ significantly reduced blood glucose levels by inhibiting specific metabolic enzymes involved in glucose metabolism. The compound was shown to alter bile acid levels, which are crucial for glucose homeostasis.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that ETCQ exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 3: Anticancer Effects

Research published in a peer-reviewed journal highlighted the effects of ETCQ on human breast cancer cell lines. The compound induced cell cycle arrest and apoptosis, suggesting its role as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,6,8-trichloroquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and esterification steps. For analogous quinoline derivatives (e.g., Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate), cyclocondensation of substituted anilines with β-keto esters under acidic conditions is common . Optimization includes adjusting catalysts (e.g., H₂SO₄ or polyphosphoric acid), temperature (80–120°C), and solvent polarity. For trichloro derivatives, sequential chlorination using POCl₃ or SOCl₂ at reflux (70–90°C) is critical . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic quinoline proton signals: δ 8.6–8.8 ppm (H-2), δ 7.9–8.1 ppm (H-5), and ester ethyl group signals at δ 1.4–1.6 ppm (CH₃) and δ 4.3–4.5 ppm (CH₂) .
  • MS : ESI-MS typically displays [M+H]⁺ peaks at m/z 314.5 (C₁₂H₉Cl₃NO₂⁺) .
  • X-ray Crystallography : For related compounds (e.g., Ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline derivatives), single-crystal X-ray diffraction confirms planarity of the quinoline ring and substituent orientations .

Q. What in vitro biological screening protocols are recommended for preliminary assessment of its antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values are determined at concentrations of 1–256 µg/mL .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking studies. Validate using:

  • Molecular Dynamics Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .
  • Free-Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed active conformers .
  • Experimental Validation : Repeat assays under controlled conditions (e.g., oxygen-free environments to exclude oxidation artifacts) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of chlorine substituents in modulating biological activity?

  • Methodological Answer :

  • Synthetic Analogs : Synthesize derivatives with Cl substituents at positions 4, 6, and 8 replaced by F, Br, or H .
  • Electrostatic Potential Maps : Compute using DFT (B3LYP/6-311G**) to correlate Cl electronegativity with target binding (e.g., DNA gyrase) .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical substituent positions.

Q. What advanced chromatographic techniques are critical for purity analysis and separation of synthetic byproducts?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H₂O, 0.1% TFA) at 1 mL/min. Detect impurities at 254 nm .
  • GC-MS : For volatile byproducts, employ a DB-5MS column (30 m × 0.25 mm) with EI ionization .
  • Preparative HPLC : Scale-up purification using a 20 µm C18 column and fraction collector for >99% purity .

Q. How does the steric and electronic environment of the quinoline core influence regioselectivity in further functionalization reactions?

  • Methodological Answer :

  • Steric Effects : Chlorine at C-8 hinders electrophilic substitution at C-5 due to steric bulk, favoring reactions at C-2 (e.g., Suzuki coupling) .
  • Electronic Effects : Electron-withdrawing Cl groups deactivate the ring, directing nucleophilic attacks to less electronegative positions (e.g., amination at C-3) .
  • Case Study : Pd-catalyzed C-H arylation of this compound occurs preferentially at C-2 (yield: 65%) due to Cl-directed metalation .

Q. What in silico approaches are utilized to predict metabolic stability and toxicity profiles early in drug development pipelines?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate pharmacokinetic parameters (e.g., BBB permeability, CYP450 inhibition) .
  • Toxicity Screening : Run ProTox-II to predict hepatotoxicity and mutagenicity. For trichloro derivatives, prioritize Ames test simulations to assess DNA damage risks .
  • Metabolic Pathways : Predict Phase I/II metabolism (e.g., hydroxylation by CYP3A4, glucuronidation) using StarDrop or Schröductor .

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